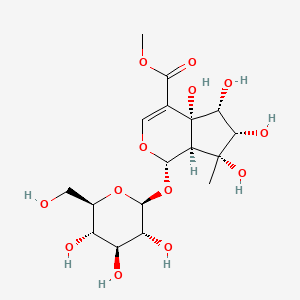
Asparanin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Asparanin A is a natural product found in Asparagus cochinchinensis, Yucca schidigera, and other organisms with data available.
Scientific Research Applications
Anticancer Activity
Asparanin A, a steroidal saponin from Asparagus officinalis L., has been shown to have significant anticancer activity. In human hepatocellular carcinoma HepG2 cells, it induces G(2)/M cell cycle arrest and apoptosis. This effect involves the modulation of cell cycle-related proteins and the activation of apoptosis through pathways independent of p53 (Liu et al., 2009). Similar effects have been observed in human endometrial carcinoma Ishikawa cells, where Asparanin A induces G0/G1 cell cycle arrest and apoptosis through mitochondrial and PI3K/AKT signaling pathways (Zhang et al., 2019).
Anti-Metastasis Mechanism
Asparanin A also exhibits anti-metastatic properties in endometrial cancer. It inhibits cell migration and invasion in Ishikawa cells, primarily through the Ras/ERK/MAPK pathway. This is supported by miRNA-seq and mRNA-seq integrated analyses, highlighting the impact of Asparanin A on miRNAs expression and key signaling pathways (Zhang et al., 2021).
Biochemical Characterization
Asparanin A has been identified and characterized among other steroidal saponins in Asparagus racemosus. Its structural identification contributes to understanding the biochemical profile of this medicinal plant (Hayes et al., 2008).
Implication in Plant Biology
Research has also focused on the role of asparagine synthetase in plant biology, relevant to the study of Asparanin A. This enzyme, key in asparagine biosynthesis, plays a crucial role in nitrogen mobilization, and its inhibitors have been studied in the context of plant physiology and potential herbicide development (Romagni et al., 2000).
Ethnopharmacological Evaluation
Asparagus racemosus, the source of Asparanin A, has been the subject of ethnopharmacological evaluation, highlighting its importance in traditional medicine and the need for conservation due to its multiple uses and increasing demand (Bopana & Saxena, 2007).
properties
Molecular Formula |
C39H64O13 |
|---|---|
Molecular Weight |
740.9 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h18-36,40-46H,5-17H2,1-4H3/t18-,19-,20+,21-,22+,23-,24-,25-,26+,27+,28-,29+,30+,31-,32-,33+,34+,35-,36+,37-,38-,39+/m0/s1 |
InChI Key |
MMTWXUQMLQGAPC-XIBAMJMMSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |
synonyms |
asparanin A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



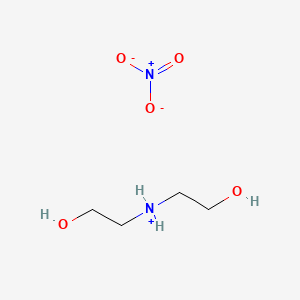
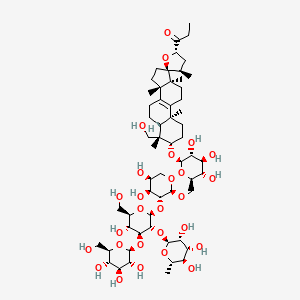

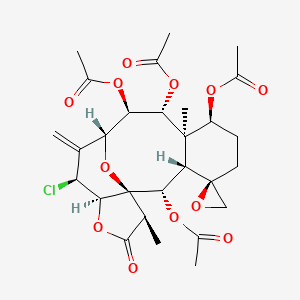

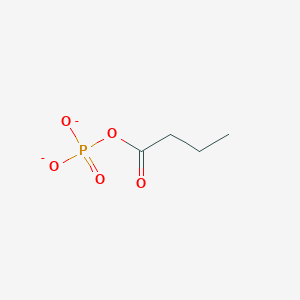

![[1,2,5]Oxadiazolo[3,4-b]pyrazine](/img/structure/B1259840.png)

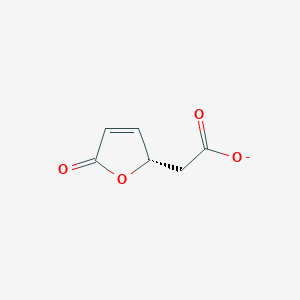
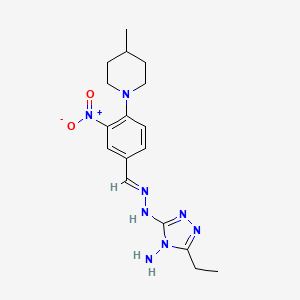
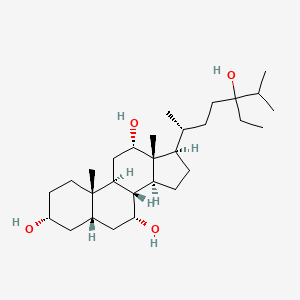
![2-[[(4R)-4-[(3R,5R,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B1259849.png)
